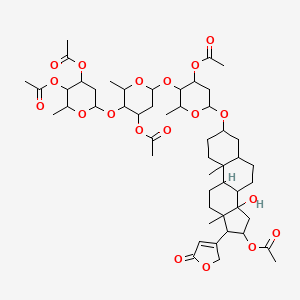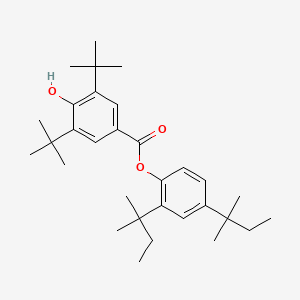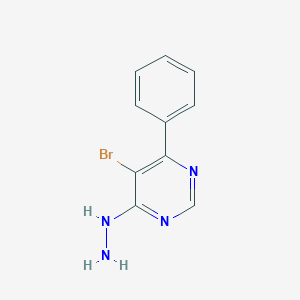
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is characterized by the presence of two 2-ethylhexanoate ligands and an oxo bridge, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium typically involves the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+2C8H16O2→(C8H15O2)2ZrO2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to lower oxidation state zirconium species.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of zirconium dioxide.
Reduction: Formation of zirconium hydrides.
Substitution: Formation of zirconium complexes with different organic ligands.
Applications De Recherche Scientifique
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination bonds with various substrates, facilitating catalytic reactions. The oxo bridge and 2-ethylhexanoate ligands play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum 2-Ethylhexanoate: Similar in structure but contains aluminum instead of zirconium.
Poly(ethylene glycol) bis(2-ethylhexanoate): Contains polyethylene glycol backbone with 2-ethylhexanoate ligands.
Bis(2-ethylhexanoato-O)dioxomolybdenum: Contains molybdenum instead of zirconium.
Uniqueness
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium is unique due to its zirconium center, which imparts distinct chemical properties and reactivity compared to similar compounds with different metal centers. Its stability and versatility make it a valuable compound in various applications.
Propriétés
Numéro CAS |
22569-47-7 |
|---|---|
Formule moléculaire |
C16H30O7Zr2 |
Poids moléculaire |
516.85 g/mol |
Nom IUPAC |
2-ethylhexanoate;oxozirconium(2+);oxygen(2-) |
InChI |
InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2 |
Clé InChI |
BNHRTZZCRIUWLK-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)







![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)

